molecular formula C9H11BrO B1330720 1-Bromo-4-(ethoxymethyl)benzene CAS No. 95068-22-7

1-Bromo-4-(ethoxymethyl)benzene

Cat. No.: B1330720
CAS No.: 95068-22-7
M. Wt: 215.09 g/mol
InChI Key: GHMBQMRBQQURAS-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position relative to an ethoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

1-Bromo-4-(ethoxymethyl)benzene has diverse applications in scientific research:

Mechanism of Action

Mode of Action

Brominated compounds often act through electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, reacting with nucleophilic sites on the target molecule. This can lead to changes in the target’s structure and function.

Biochemical Pathways

They may affect metabolic pathways, signal transduction pathways, or other cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(ethoxymethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can influence the compound’s absorption, distribution, metabolism, and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(ethoxymethyl)benzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Bromo-4-methoxybenzene
  • 1-Bromo-4-methylbenzene
  • 1-Bromo-4-ethylbenzene

Comparison: 1-Bromo-4-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts different reactivity and properties compared to other similar compounds. For example, 1-Bromo-4-methoxybenzene has a methoxy group, which is less bulky and has different electronic effects compared to the ethoxymethyl group .

Properties

IUPAC Name

1-bromo-4-(ethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMBQMRBQQURAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In DMF (120 ml) was dissolved 4-bromobenzyl alcohol (10.1 g). To the mixture was added under ice-cooling 65% sodium hydride (3.6 g), and the mixture was stirred at room temperature for 3 hours. To the mixture was added dropwise at room temperature iodoethane (12.6 g),and the mixture was stirred at room temperature for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1) to give 1-bromo-4-(ethoxymethyl)benzene (10.1 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaOH (0.1 g, 2.4 mmol) was added to 2 ml of degassed dimethylformamide and 4-bromobenzylalcohol (0.3 g, 1.6 mmol) was further added slowly. Iodoethane (0.14 ml, 1.76 mmol) was added at room temperature followed by stirring for 2 hours. The mixture was added with 50 ml of 2N c HCl and extracted with 50 ml of ethylacetate. The organic layer was washed twice with 50 ml of H2O. After concentration under vacuum and column chromatography (ethylacetate/n-hexane, 1/10), the title compound (0.17 g, 48%) was obtained as yellowish oil.
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
48%

Synthesis routes and methods III

Procedure details

A solution of 1.00 g of 4-bromobenzyl bromide in 20 ml EtOH is stirred 5 h under reflux. The solvent is evaporated to obtain 766 mg of 1-bromo-4-ethoxymethyl-benzene as a yellow oil, MS (ESI) 216.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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